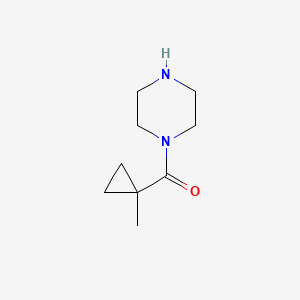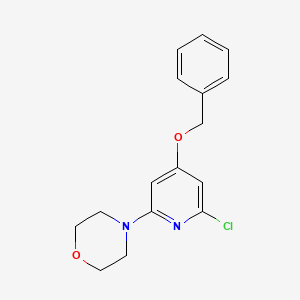
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline is a heterocyclic compound that has garnered significant interest in the fields of chemistry and material science. This compound is known for its unique structural features, which include a fused imidazole and phenanthroline ring system with a pyridine substituent at the 2-position. These structural characteristics endow the compound with distinct electronic and photophysical properties, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with 4-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline exerts its effects is largely dependent on its interaction with molecular targets. For instance, as a fluorescent probe, it binds selectively to ATP, causing a change in its optical properties. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell apoptosis. Its ability to intercalate into DNA allows it to disrupt normal cellular processes, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)imidazo(4,5-f)(1,10)phenanthroline: Similar structure but with the pyridine ring at the 3-position, affecting its electronic properties.
2-Phenylimidazo(4,5-f)(1,10)phenanthroline: Substitution with a phenyl group instead of a pyridine ring, altering its photophysical characteristics.
1,10-Phenanthroline: Lacks the imidazole and pyridine rings, making it less versatile in forming complexes and applications.
Uniqueness
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline stands out due to its unique combination of a fused imidazole-phenanthroline system with a pyridine substituent. This structure provides a balance of rigidity and flexibility, enhancing its ability to form stable complexes with metals and interact with biological molecules. Its tunable optical properties make it particularly valuable in sensing and imaging applications .
Properties
Molecular Formula |
C18H11N5 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-pyridin-4-yl-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C18H11N5/c1-3-12-14(20-7-1)15-13(4-2-8-21-15)17-16(12)22-18(23-17)11-5-9-19-10-6-11/h1-10H,(H,22,23) |
InChI Key |
CBNHMVYHWGRZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



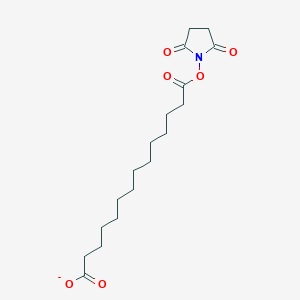
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)
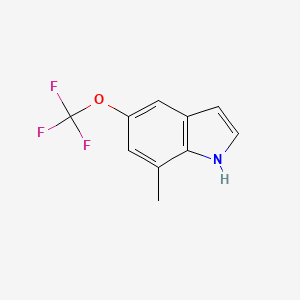




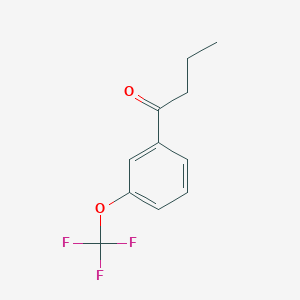
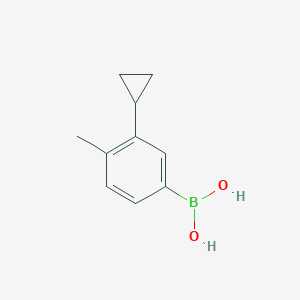
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)
